N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE
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Overview
Description
N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE: is a complex organic compound characterized by its multiple aromatic rings and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography would be necessary to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the aromatic rings.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms on the aromatic rings with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and alkylating agents like methyl iodide (CH₃I).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can yield naphthylamines.
Scientific Research Applications
N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used as a fluorescent probe for studying biological systems.
Mechanism of Action
The mechanism of action of N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Naphthalene diimides: These compounds have similar aromatic structures and are used in organic electronics and materials science.
Naphthoquinones: These compounds are known for their biological activity and are used in medicinal chemistry.
Uniqueness: N-(4-{3-[4-(NAPHTHALENE-1-AMIDO)PHENOXY]PHENOXY}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
N-[4-[3-[4-(naphthalene-1-carbonylamino)phenoxy]phenoxy]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O4/c43-39(37-16-5-10-27-8-1-3-14-35(27)37)41-29-18-22-31(23-19-29)45-33-12-7-13-34(26-33)46-32-24-20-30(21-25-32)42-40(44)38-17-6-11-28-9-2-4-15-36(28)38/h1-26H,(H,41,43)(H,42,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKGOJIJJUOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC(=CC=C4)OC5=CC=C(C=C5)NC(=O)C6=CC=CC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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